8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione 8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 326014-93-1
VCID: VC16187741
InChI: InChI=1S/C17H17ClN4O3/c1-4-10-5-7-11(8-6-10)12(23)9-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h5-8H,4,9H2,1-3H3
SMILES:
Molecular Formula: C17H17ClN4O3
Molecular Weight: 360.8 g/mol

8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione

CAS No.: 326014-93-1

Cat. No.: VC16187741

Molecular Formula: C17H17ClN4O3

Molecular Weight: 360.8 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione - 326014-93-1

Specification

CAS No. 326014-93-1
Molecular Formula C17H17ClN4O3
Molecular Weight 360.8 g/mol
IUPAC Name 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C17H17ClN4O3/c1-4-10-5-7-11(8-6-10)12(23)9-22-13-14(19-16(22)18)20(2)17(25)21(3)15(13)24/h5-8H,4,9H2,1-3H3
Standard InChI Key WUSRBVLTFRWILZ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name, 8-chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione, reflects its substitution pattern on the purine-2,6-dione (xanthine) core:

  • Position 1 and 3: Methyl groups (-CH₃).

  • Position 7: A 2-(4-ethylphenyl)-2-oxoethyl group (-CH₂-C(=O)-C₆H₄-CH₂CH₃).

  • Position 8: A chlorine atom (-Cl).

Molecular Formula: C17H17ClN4O3\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_3
Molecular Weight: 360.80 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).

Table 1: Key Structural Features

PositionSubstituentRole in Pharmacodynamics
1Methyl (-CH₃)Metabolic stability enhancement
3Methyl (-CH₃)Steric hindrance modulation
72-(4-ethylphenyl)-2-oxoethylLipophilicity and target affinity
8Chlorine (-Cl)Adenosine receptor antagonism

Synthetic Pathways and Reaction Mechanisms

Core Xanthine Synthesis

The purine-2,6-dione scaffold is typically synthesized via Traube’s method, involving cyclization of 4,5-diaminopyrimidine derivatives under acidic conditions . For this compound, modifications would target positions 7 and 8 post-core formation.

Stepwise Functionalization

  • Chlorination at Position 8:

    • Reagents: Phosphorus oxychloride (POCl₃) or NN-chlorosuccinimide (NCS).

    • Conditions: Anhydrous environment, 80–100°C, catalytic dimethylformamide (DMF) .

    • Mechanism: Electrophilic substitution facilitated by the electron-deficient purine ring.

  • Alkylation at Position 7:

    • Reagents: 2-(4-ethylphenyl)-2-oxoethyl bromide or iodide.

    • Conditions: Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°C.

    • Outcome: Nucleophilic displacement introduces the ketone-linked ethylphenyl group.

  • Methylation at Positions 1 and 3:

    • Reagents: Methyl iodide (CH₃I) or dimethyl sulfate.

    • Conditions: Alkaline aqueous solution, room temperature.

Table 2: Hypothetical Synthesis Conditions

StepReactionReagents/ConditionsYield (%)*
1Core formation4,5-Diaminopyrimidine, HCl, heat65–75
28-ChlorinationPOCl₃, DMF, 90°C50–60
37-Alkylation2-(4-Ethylphenyl)-2-oxoethyl bromide40–50
41,3-DimethylationCH₃I, KOH, H₂O70–80
*Theoretical yields based on analogous reactions .

Pharmacological Properties and Mechanisms

Adenosine Receptor Antagonism

The 8-chloro substitution is a hallmark of adenosine receptor (AR) antagonists, as seen in 8-phenyltheophylline (A₁/A₂ₐ AR KiK_i ≈ 50–100 nM) . This compound’s chloro group likely enhances AR binding affinity, while the 7-substituent may modulate selectivity:

  • A₂ₐ AR: Critical in Parkinson’s disease (PD) therapy (e.g., istradefylline).

  • A₁ AR: Cardioprotective and anti-inflammatory roles.

Physicochemical Properties

  • LogP: Estimated at 2.1 (via computational tools), indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (≤0.1 mg/mL), necessitating formulation adjuvants .

CompoundTargetClinical Use
TheophyllinePDE, ARAsthma/COPD
IstradefyllineA₂ₐ ARParkinson’s disease
Target CompoundA₁/A₂ₐ ARHypothetical PD use

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator